(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound could be explored for its pharmacological properties. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological pathways .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyrroloquinoline compounds, such as:
- 4-hydroxy-2-quinoline
- 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid alkylamides
Uniqueness
What sets (1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(3E)-6-methoxy-9,11,11-trimethyl-3-phenacylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H21NO3/c1-14-13-23(2,3)24-21-17(14)10-16(27-4)11-18(21)19(22(24)26)12-20(25)15-8-6-5-7-9-15/h5-13H,1-4H3/b19-12+ |
InChI Key |
GUTILIHASDZKPF-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C(=O)C4=CC=CC=C4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC=CC=C4)C2=O)OC)(C)C |
Origin of Product |
United States |
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